Cas no 63720-38-7 (3-(1-Aminoethyl)phenol)

3-(1-Aminoethyl)phenol is a phenolic compound featuring both an amino and hydroxyl functional group, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structure allows for further derivatization, enabling the production of fine chemicals, agrochemicals, and bioactive molecules. The compound exhibits moderate solubility in polar solvents, facilitating its use in various reaction conditions. Its dual functionality permits selective modifications, enhancing its utility in asymmetric synthesis and chiral compound development. Additionally, its stability under standard storage conditions ensures reliable handling in laboratory and industrial settings. This compound is particularly valuable in the synthesis of complex molecules requiring precise functional group incorporation.
3-(1-Aminoethyl)phenol structure
3-(1-Aminoethyl)phenol structure
Product Name:3-(1-Aminoethyl)phenol
CAS No:63720-38-7
MF:C8H11NO
MW:137.179042100906
MDL:MFCD09046528
CID:1026803
PubChem ID:12347986
Update Time:2025-10-29

3-(1-Aminoethyl)phenol Chemical and Physical Properties

Names and Identifiers

    • 3-(1-Aminoethyl)phenol
    • 3-[(1)-1-Aminoethyl]phenol
    • Phenol, 3-(1-aminoethyl)-
    • 1-(3-hydroxy)phenylethanamine
    • b-hydroxyphenylethylamine
    • 3-(1-amino-ethyl)-phenol
    • 1-(3-Hydroxyphenyl)ethylamine
    • WFRNDUQAIZJRPZ-UHFFFAOYSA-N
    • 3-(1-AMINOETHYL)-PHENOL
    • 3-(1-aminoethyl)phenol, AldrichCPR
    • BBL023566
    • STL069465
    • phenol, 3-(1-aminoethyl)-, hydrochloride
    • AB0041872
    • 3-(1-Aminoethyl)-phenol HBr
    • MFCD09046528
    • SCHEMBL43453
    • (S)-3-(1-Aminoethylphenol
    • J-502434
    • EN300-58109
    • AB21156
    • AKOS000130192
    • CS-14148
    • N12887
    • AKOS016344051
    • SCHEMBL410862
    • J-502194
    • J-510418
    • DB-013449
    • 63720-38-7
    • CS-M0013
    • ALBB-019157
    • MDL: MFCD09046528
    • Inchi: 1S/C8H11NO/c1-6(9)7-3-2-4-8(10)5-7/h2-6,10H,9H2,1H3
    • InChI Key: WFRNDUQAIZJRPZ-UHFFFAOYSA-N
    • SMILES: OC1=CC=CC(=C1)C(C)N

Computed Properties

  • Exact Mass: 137.084063974g/mol
  • Monoisotopic Mass: 137.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 105
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 46.2

3-(1-Aminoethyl)phenol Security Information

3-(1-Aminoethyl)phenol Pricemore >>

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3-(1-Aminoethyl)phenol Suppliers

Amadis Chemical Company Limited
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(CAS:63720-38-7)3-(1-Aminoethyl)phenol
Order Number:A1089109
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:34
Price ($):246.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:63720-38-7)3-(1-Aminoethyl)phenol
Order Number:LE8200
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:59
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Amadis Chemical Company Limited
(CAS:63720-38-7)3-(1-Aminoethyl)phenol
A1089109
Purity:99%
Quantity:5g
Price ($):246.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:63720-38-7)3-(1-Aminoethyl)phenol
LE8200
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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